5-Oxothiolane-3-carboxamide
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Overview
Description
5-Oxothiolane-3-carboxamide, also known as OTAVA-BB 120004, is a compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 5-Oxothiolane-3-carboxamide is not fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes involved in cell growth and division. This may explain its potential anticancer properties.
Biochemical And Physiological Effects
Studies have shown that 5-Oxothiolane-3-carboxamide has a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of various types of cancer cells. It has also been shown to have antimicrobial activity against a variety of bacteria.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-Oxothiolane-3-carboxamide in lab experiments is its potential as a new drug candidate. Additionally, it has been shown to have a low toxicity profile, making it a safer alternative to other drugs. However, one of the limitations of using 5-Oxothiolane-3-carboxamide in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 5-Oxothiolane-3-carboxamide. One area of research is in the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of 5-Oxothiolane-3-carboxamide. Further research is also needed to determine the potential applications of this compound in other fields, such as agriculture and environmental science.
Synthesis Methods
The synthesis of 5-Oxothiolane-3-carboxamide involves the reaction of 2,2-dimethylthiazolidine-4-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of triethylamine. The resulting product is then treated with thionyl chloride to yield 5-Oxothiolane-3-carboxylic acid chloride. The final step involves the reaction of the acid chloride with ammonia to produce 5-Oxothiolane-3-carboxamide.
Scientific Research Applications
5-Oxothiolane-3-carboxamide has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs. Studies have shown that 5-Oxothiolane-3-carboxamide has anticancer properties and may be effective in treating various types of cancer. Additionally, it has been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
140914-48-3 |
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Product Name |
5-Oxothiolane-3-carboxamide |
Molecular Formula |
C5H7NO2S |
Molecular Weight |
145.18 g/mol |
IUPAC Name |
5-oxothiolane-3-carboxamide |
InChI |
InChI=1S/C5H7NO2S/c6-5(8)3-1-4(7)9-2-3/h3H,1-2H2,(H2,6,8) |
InChI Key |
PTTHVHCAVYYWOZ-UHFFFAOYSA-N |
SMILES |
C1C(CSC1=O)C(=O)N |
Canonical SMILES |
C1C(CSC1=O)C(=O)N |
synonyms |
3-Thiophenecarboxamide,tetrahydro-5-oxo-(9CI) |
Origin of Product |
United States |
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